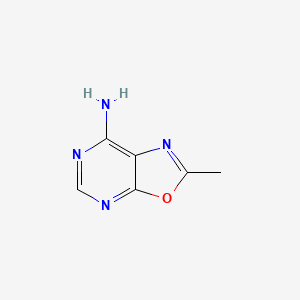
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound that belongs to the class of oxazolo-pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo-pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolo-pyrimidine derivatives, which can have different biological activities depending on the substituents introduced.
Applications De Recherche Scientifique
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor growth or the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl(1,3)oxazolo(5,4-d)pyrimidin-7-one
- 5-Methyl-2-(methylthio)pyrido(2,3-d)pyrimidin-7(8H)-one
- 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno(2,3-d)pyrimidin-4(1H)-one
Uniqueness
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
25680-37-9 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H2,7,8,9) |
Clé InChI |
NEVSXJRPMXLBPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=CN=C2O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


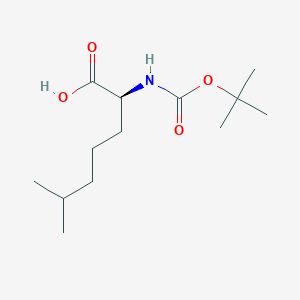
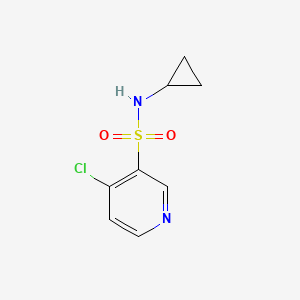
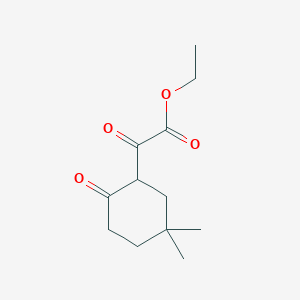
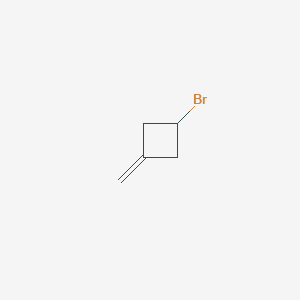
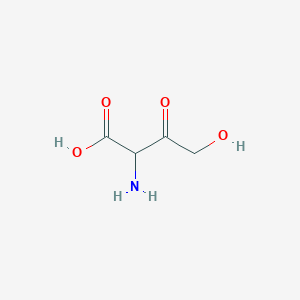
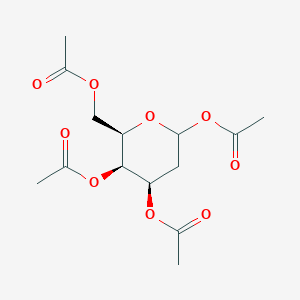
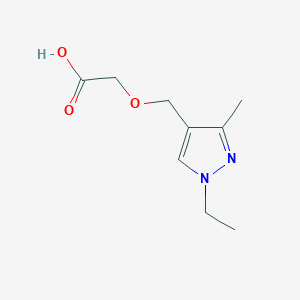
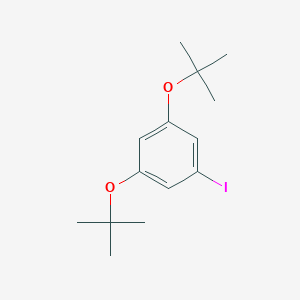

![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)

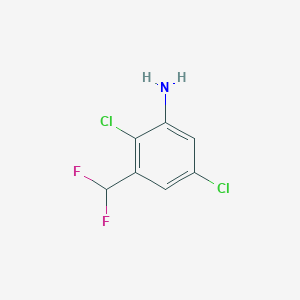

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
